Cas no 1804192-18-4 (2-(2-Chloropropanoyl)-6-ethylmandelic acid)
2-(2-Chloropropanoyl)-6-ethylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Chloropropanoyl)-6-ethylmandelic acid
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- Inchi: 1S/C13H15ClO4/c1-3-8-5-4-6-9(11(15)7(2)14)10(8)12(16)13(17)18/h4-7,12,16H,3H2,1-2H3,(H,17,18)
- InChI Key: HWYUKSRHMKQFPM-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1=CC=CC(CC)=C1C(C(=O)O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 318
- XLogP3: 2.3
- Topological Polar Surface Area: 74.6
2-(2-Chloropropanoyl)-6-ethylmandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025745-250mg |
2-(2-Chloropropanoyl)-6-ethylmandelic acid |
1804192-18-4 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015025745-500mg |
2-(2-Chloropropanoyl)-6-ethylmandelic acid |
1804192-18-4 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015025745-1g |
2-(2-Chloropropanoyl)-6-ethylmandelic acid |
1804192-18-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
2-(2-Chloropropanoyl)-6-ethylmandelic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-(2-Chloropropanoyl)-6-ethylmandelic acid
Introduction to 2-(2-Chloropropanoyl)-6-ethylmandelic Acid (CAS No. 1804192-18-4)
2-(2-Chloropropanoyl)-6-ethylmandelic acid (CAS No. 1804192-18-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloropropanoyl group and an ethylmandelic acid moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(2-Chloropropanoyl)-6-ethylmandelic acid consists of a chiral center, making it a valuable candidate for enantiomeric studies. The presence of the chloropropanoyl group imparts specific reactivity and stability properties, while the ethylmandelic acid moiety provides additional functional groups that can be exploited for further chemical modifications and derivatization.
Recent studies have focused on the synthesis and characterization of 2-(2-Chloropropanoyl)-6-ethylmandelic acid. Researchers have employed various synthetic routes to optimize the yield and purity of this compound. One notable approach involves the use of enantioselective catalysis, which allows for the efficient production of the desired enantiomer with high enantiomeric excess (ee). This method not only enhances the efficiency of the synthesis but also ensures the quality and consistency of the final product.
In terms of biological activity, 2-(2-Chloropropanoyl)-6-ethylmandelic acid has shown promising results in preliminary in vitro and in vivo studies. It has been reported to exhibit anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, this compound has demonstrated potential as an antimicrobial agent, effectively inhibiting the growth of various bacterial strains.
The pharmacological profile of 2-(2-Chloropropanoyl)-6-ethylmandelic acid is currently being investigated in more detail. Preclinical studies have indicated that it may have applications in treating conditions such as arthritis, dermatitis, and other inflammatory disorders. Furthermore, its antimicrobial activity suggests potential use in combating drug-resistant bacterial infections, a growing concern in modern medicine.
To further explore the therapeutic potential of 2-(2-Chloropropanoyl)-6-ethylmandelic acid, researchers are conducting extensive clinical trials. These trials aim to evaluate the safety, efficacy, and pharmacokinetic properties of the compound in human subjects. Initial results from phase I trials have been encouraging, with no significant adverse effects observed at therapeutic doses.
The development of 2-(2-Chloropropanoyl)-6-ethylmandelic acid as a pharmaceutical agent is still in its early stages, but the preliminary findings are highly promising. The compound's unique structure and multifaceted biological activities make it an attractive candidate for further research and development. As more data becomes available from ongoing studies, it is anticipated that this compound will play a significant role in advancing our understanding of inflammatory and infectious diseases.
In conclusion, 2-(2-Chloropropanoyl)-6-ethylmandelic acid (CAS No. 1804192-18-4) represents a promising new addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure, combined with its demonstrated biological activities, positions it as a valuable target for future medicinal chemistry and pharmaceutical research efforts.
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